N-benzyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
Description
Historical Development of Quinazolinone-Thioacetamide Hybrid Molecules
The quinazolinone-thioacetamide hybrid framework originated from early 21st-century efforts to enhance the bioavailability and target selectivity of nitrogen-containing heterocycles. Initial work focused on modifying the quinazolinone core at positions 2 and 4, where sulfur-containing substituents demonstrated improved metabolic stability compared to oxygen analogs. A pivotal 2016 study demonstrated that thioacetamide linkages between quinazolinones and aromatic amines enhanced binding to ATP pockets in kinase domains while reducing off-target effects.
Table 1: Key Milestones in Quinazolinone-Thioacetamide Development
| Year | Innovation | Biological Impact |
|---|---|---|
| 2015 | First thioether-linked quinazolinones | 3-fold ↑ VEGFR2 affinity vs oxygen |
| 2019 | Mechanochemical synthesis protocols | 89% yield improvement |
| 2022 | Chiral thioacetamide-quinazolinones | Enantioselective PDGFR inhibition |
The integration of thioacetamide moieties addressed historical challenges in quinazolinone chemistry, particularly the poor aqueous solubility of early derivatives. Molecular dynamics simulations revealed that the thioether bond’s rotational flexibility enables optimal positioning within allosteric pockets of growth factor receptors.
Evolution of Quinazolinone Research in Medicinal Chemistry
Quinazolinones have transitioned from simple kinase inhibitors to multifunctional therapeutic agents through strategic substitutions. The 4-position modifications proved particularly consequential:
- First-generation (2000-2010) : 4-Anilino substituents (e.g., gefitinib) focused on EGFR inhibition but faced resistance mutations
- Second-generation (2011-2020) : 4-Piperazinyl groups introduced pH-dependent solubility and CNS penetration
- Third-generation (2021-present) : Hybrid architectures combining 4-piperazine with thioacetamide sidechains for polypharmacology
Recent computational analyses indicate that hexahydroquinazolinone systems like those in the target compound reduce planarity, potentially mitigating hERG channel liabilities associated with fully aromatic analogs.
Emergence of Piperazine-Containing Hybrid Structures in Drug Discovery
The incorporation of 4-methylpiperazine into quinazolinone systems represents a convergence of pharmacokinetic and pharmacodynamic optimization strategies. Piperazine’s protonatable nitrogen atoms enhance:
Properties
IUPAC Name |
N-benzyl-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2S/c1-25-11-13-26(14-12-25)27-19-10-6-5-9-18(19)21(24-22(27)29)30-16-20(28)23-15-17-7-3-2-4-8-17/h2-4,7-8H,5-6,9-16H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNBLJGRXPISSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C3=C(CCCC3)C(=NC2=O)SCC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines.
Mode of Action
It is known that similar compounds can interact with their targets to inhibit cellular proliferation.
Biochemical Analysis
Biochemical Properties
Similar compounds have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines. The compound may interact with various enzymes and proteins, but specific interactions have not been identified yet.
Cellular Effects
Related compounds have shown antitumor activities in vitro against several cell lines, including A549, HeLa, and MCF-7. The compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
N-benzyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a complex organic compound with significant potential in pharmaceutical research. Its molecular formula is C22H29N5O2S, and it has a molecular weight of 427.57 g/mol. This compound exhibits diverse biological activities, including anticancer properties and potential applications in treating neurological disorders.
Chemical Structure
The compound features a benzyl group, a piperazine moiety, and a quinazoline derivative. The structural components contribute to its biological activity through various mechanisms of action.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds derived from the quinazoline family. For instance, derivatives have shown promising results in inhibiting the activity of epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial for cancer cell proliferation . Molecular docking studies indicate that this compound may interact with EGFR and other related targets effectively.
Table 1: Summary of Anticancer Studies
Neurological Effects
The piperazine component is known for its neuroactive properties. Compounds with similar structures have been investigated for their effects on neurotransmitter systems and their potential use in treating conditions like anxiety and depression. The interaction of the piperazine ring with serotonin receptors could be a mechanism through which this compound exerts its effects .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression.
- Receptor Modulation : The piperazine moiety may interact with various receptors affecting neurotransmission.
- Cell Cycle Arrest : Studies suggest that such compounds can induce cell cycle arrest in cancer cells.
Case Studies
A notable study involving a related compound demonstrated significant inhibition of T cell proliferation in a rat model of multiple sclerosis after oral administration . This suggests that derivatives of N-benzyl compounds could be explored further for their immunomodulatory effects.
Pharmacokinetics and Toxicology
Pharmacokinetic evaluations are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of N-benzyl compounds. Preliminary studies indicate favorable drug-like properties based on Lipinski's rule of five. However, detailed toxicological assessments are necessary to ensure safety for therapeutic use.
Comparison with Similar Compounds
Hexahydroquinazolinone vs. Tetrahydrobenzo-thienopyrimidine (Compound 119a)
- Structural Differences: The target compound’s hexahydroquinazolinone core is replaced with a tetrahydrobenzo-thienopyrimidine in 119a.
- Biological Implications: The benzo-thienopyrimidine core in 119a is associated with kinase inhibition, suggesting the target compound’s quinazolinone might exhibit distinct selectivity profiles due to electronic differences.
Benzooxazinone Analogues (Compound 29c)
- Electronic Properties: The benzooxazinone core in 29c introduces an oxygen atom, increasing polarity compared to the target compound’s quinazolinone. This may affect blood-brain barrier penetration.
- Synthesis : 29c uses HCTU/DIPEA coupling in DMSO, contrasting with the target’s cesium carbonate-mediated thioether formation, suggesting divergent reactivity of the cores.
Benzothiazole Derivatives (BZ-IV)
- Pharmacophore: BZ-IV’s benzothiazole moiety is a known DNA intercalator, while the target’s quinazolinone may target ATP-binding pockets (e.g., in kinases).
Substituent Effects: Piperazine vs. Other Moieties
- Benzyl vs. Phenethyl Thioethers : The target’s benzyl group may reduce steric hindrance compared to 119a’s phenethyl, favoring binding to compact active sites.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
